4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone
Description
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a fluorophenyl group, a sulfonyl group, and a quinoxalinone core
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O3S/c1-10-15(19)17-13-4-2-3-5-14(13)18(10)22(20,21)12-8-6-11(16)7-9-12/h2-10H,1H3,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGWVTBTVJIWDQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC2=CC=CC=C2N1S(=O)(=O)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327088 | |
| Record name | 4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
11.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
1007920-96-8 | |
| Record name | 4-(4-fluorophenyl)sulfonyl-3-methyl-1,3-dihydroquinoxalin-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501327088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluorobenzenesulfonyl chloride with 3-methyl-2(1H)-quinoxalinone in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfone derivatives.
Reduction: Reduction reactions can be performed to modify the quinoxalinone core or the sulfonyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl group or the quinoxalinone core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
Biological Activities
The compound has been studied for its diverse biological applications, particularly in the following areas:
Anticancer Activity
Quinoxaline derivatives, including 4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone, have shown promising anticancer properties. They exert antiproliferative effects through multiple mechanisms:
- Targeting Tubulin Polymerization : Disruption of microtubule dynamics can inhibit cancer cell proliferation.
- Inhibition of Topoisomerase II : This enzyme is crucial for DNA replication; inhibiting it can lead to cancer cell death.
- Blocking Receptor Tyrosine Kinases : Inhibition of kinases like VEGFR and EGFR can prevent tumor growth and metastasis .
Antimicrobial Properties
Research indicates that quinoxaline derivatives possess antimicrobial activity against various pathogens. The compound's ability to disrupt bacterial cell functions makes it a candidate for developing new antibiotics .
Enzyme Inhibition
Studies have highlighted the potential of this compound to inhibit specific enzymes involved in inflammatory processes, such as:
- Cyclooxygenase-2 (COX-2) : Inhibition can reduce inflammation and pain.
- Lactate Dehydrogenase A (LDHA) : Targeting this enzyme may have implications in cancer metabolism .
Synthesis Techniques
The synthesis of this compound has been explored through various methods:
- Palladium-Catalyzed Reactions : These methods allow for regioselective modifications leading to high yields of the desired product.
- Green Chemistry Approaches : Recent studies emphasize environmentally friendly synthesis routes that minimize waste and use non-toxic reagents .
Case Studies
Several studies have documented the applications of quinoxaline derivatives:
Case Study 1: Anticancer Screening
A series of quinoxaline derivatives were synthesized and evaluated for their anticancer properties against various cancer cell lines. The results demonstrated that modifications at the sulfonyl group significantly enhanced cytotoxicity compared to parent compounds .
Case Study 2: Antimicrobial Efficacy
In vitro studies showed that this compound exhibited significant antibacterial activity against resistant strains of Staphylococcus aureus and Escherichia coli. The compound's mechanism was linked to membrane disruption and inhibition of protein synthesis .
Mechanism of Action
The mechanism of action of 4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The quinoxalinone core may interact with nucleic acids or enzymes, affecting cellular processes. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone: This compound is unique due to its specific combination of functional groups and core structure.
4-[(4-fluorophenyl)sulfonyl]-3-methyl-4,5-dihydrofuran-2-yl: A similar compound with a furan ring instead of a quinoxalinone core.
Uniqueness
The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. Its combination of a fluorophenyl group, sulfonyl group, and quinoxalinone core makes it a versatile compound for various applications.
Biological Activity
4-[(4-fluorophenyl)sulfonyl]-3-methyl-3,4-dihydro-2(1H)-quinoxalinone is a quinoxaline derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer treatment and antimicrobial efficacy. This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in medicinal chemistry.
- Molecular Formula : C15H13FN2O3S
- Molecular Weight : 320.34 g/mol
- CAS Number : [Not specified in the search results]
Quinoxaline derivatives, including this compound, exhibit their biological effects through several mechanisms:
- Enzymatic Inhibition : These compounds have shown inhibitory effects on key enzymes such as cyclooxygenase-2 (COX-2) and lactate dehydrogenase (LDHA), which are implicated in cancer metabolism and inflammation .
- Antiproliferative Activity : The compound has demonstrated antiproliferative effects against various cancer cell lines by interfering with tubulin polymerization and topoisomerase II-DNA interactions .
- Antimicrobial Properties : Quinoxaline derivatives possess antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
Anticancer Activity
A study evaluating the anticancer potential of quinoxaline derivatives reported IC50 values for several compounds, highlighting the efficacy of this compound. The compound exhibited significant activity against human colorectal cancer cell lines with an IC50 value comparable to standard chemotherapeutics.
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Quinoxaline Derivative | HCT-116 | 1.9 |
| Quinoxaline Derivative | MCF-7 | 2.3 |
| Doxorubicin | HCT-116 | 3.23 |
Enzymatic Inhibition
The compound's ability to inhibit COX-2 was assessed, showing promising results that suggest its potential use in treating inflammation-related conditions as well as cancer.
| Enzyme | Compound | Inhibition (%) |
|---|---|---|
| COX-2 | Compound A | 96.19 |
| COX-2 | Compound B | 99.02 |
| COX-2 | Diclofenac | 0.53 |
Case Studies
- Colorectal Cancer : A series of experiments demonstrated that quinoxaline derivatives could effectively reduce tumor growth in murine models of colorectal cancer by inhibiting COX-2 and promoting apoptosis in cancer cells .
- Antimicrobial Studies : Research has shown that certain quinoxaline derivatives exhibit activity against pathogenic bacteria and fungi, suggesting their potential application in treating infections .
Q & A
Q. Key Intermediates :
- 3-Methyl-3,4-dihydro-2(1H)-quinoxalinone (core structure).
- Halogenated intermediates (e.g., bromo-substituted quinoxalinones) for regioselective functionalization .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclocondensation | L-α-alanine, 2,4-dibromonitrobenzene, KOH/EtOH | 65–70% | |
| Sulfonylation | 4-Fluorobenzenesulfonyl chloride, pyridine, DCM | 80–85% |
Advanced: How can researchers resolve contradictions in synthetic yields or unexpected byproducts during sulfonylation?
Methodological Answer:
Contradictions often arise from:
- Oxidative Byproducts : Acid-catalyzed air oxidation of dihydroquinoxalinones to quinoxalinediones, as observed in similar systems .
- Regioselectivity Issues : Competing reactions at alternative nitrogen sites.
Q. Strategies :
Inert Atmosphere : Conduct reactions under nitrogen/argon to suppress oxidation .
Analytical Validation : Use LC-MS to detect byproducts and NMR (¹H/¹³C) to confirm regiochemistry. For crystallographic confirmation, employ SHELX-refined X-ray diffraction (e.g., as in ).
Reagent Optimization : Substitute traditional bases (e.g., pyridine) with milder alternatives (e.g., DMAP) to reduce side reactions.
Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to confirm methyl, sulfonyl, and fluorophenyl groups. The dihydroquinoxalinone NH signal typically appears near δ 10–12 ppm .
- X-Ray Crystallography : Resolve molecular geometry and confirm sulfonyl-group orientation. SHELX software is widely used for refinement .
- Elemental Analysis : Validate purity (>95%) and stoichiometry .
Q. Table 2: Key Crystallographic Parameters (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space Group | P2₁/c | |
| R Factor | 0.044 | |
| Bond Length (C-S) | 1.76 Å |
Advanced: What computational strategies predict the compound’s binding affinity to biological targets like sigma receptors?
Methodological Answer:
Molecular Docking : Use AutoDock Vina or Schrödinger to model interactions with sigma receptors (e.g., homology models based on PDB: 6DK1). Focus on the sulfonyl group’s hydrogen bonding with Lysine residues .
MD Simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields).
Experimental Correlation : Compare computational results with in vitro binding assays (e.g., [³H]DTG displacement assays for sigma receptor affinity ).
Basic: What biological activities are reported for structurally related quinoxalinones?
Methodological Answer:
- Sigma Receptor Agonism : Derivatives like 1-[3-[4-(3-chlorophenyl)-1-piperazinyl]propyl]-3,4-dihydroquinolinones show antidepressant activity via sigma receptor binding .
- Dopaminergic Modulation : Aripiprazole analogs (e.g., 7-[4-(2,3-dichlorophenyl)piperazinyl]butoxy-dihydroquinolinone) act as dopamine D₂ receptor partial agonists .
Q. Table 3: Biological Activity Comparison
| Compound | Target | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Aripiprazole | Dopamine D₂ | 0.34 nM | |
| 4-Fluorophenyl analog | Sigma Receptor | 120 nM |
Advanced: How can stereochemical outcomes be optimized in asymmetric synthesis of this compound?
Methodological Answer:
- Chiral Auxiliaries : Use (S)-α-alanine to induce asymmetry during cyclocondensation, as demonstrated in the synthesis of (S)-2-methyl-1,2,3,4-tetrahydroquinoxaline .
- Catalytic Asymmetric Sulfonylation : Employ Pd-catalyzed reactions with BINAP ligands for enantioselective C-S bond formation.
- Validation : Chiral HPLC (e.g., Chiralpak AD-H column) or polarimetry to confirm enantiomeric excess (>98% ).
Advanced: What strategies mitigate challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
Solvent Optimization : Replace DCM with environmentally friendly solvents (e.g., cyclopentyl methyl ether) .
Flow Chemistry : Improve yield and purity via continuous sulfonylation reactors.
Process Analytical Technology (PAT) : Implement in-line FTIR to monitor reaction progress and suppress byproducts .
Basic: What safety and handling precautions are recommended for this compound?
Methodological Answer:
- Toxicity Data : Limited acute toxicity reported, but handle as a potential irritant (use PPE: gloves, goggles).
- Storage : Stable at –20°C under nitrogen; sensitive to moisture and light .
Advanced: How does the fluorophenyl sulfonyl group influence physicochemical properties?
Methodological Answer:
- Lipophilicity : LogP increases by ~1.5 units compared to non-fluorinated analogs (measured via shake-flask method).
- Metabolic Stability : Fluorine reduces oxidative metabolism in liver microsomes (t₁/₂ > 120 min vs. 30 min for non-fluorinated analogs) .
Advanced: What are the limitations of current structural data, and how can they be addressed?
Methodological Answer:
- Limitations : Few high-resolution X-ray structures; ambiguity in sulfonyl-group conformation.
- Solutions :
- Collect synchrotron data (e.g., Diamond Light Source) for improved resolution.
- Use DFT calculations (B3LYP/6-311+G**) to model electronic effects on conformation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
